3-(3-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a halogen-substituted pyrazolopyridine derivative. [] Pyrazolopyridines are a class of bicyclic heterocyclic compounds containing both a pyrazole ring and a pyridine ring. These compounds have garnered significant interest in organic chemistry and medicinal chemistry due to their potential biological activities.
3-(3-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a compound belonging to the class of pyrazolopyridines, which are recognized for their diverse biological activities. The compound's molecular formula is , with a molecular weight of approximately 278.15 g/mol. It is characterized by a tetrahydro-pyrazolo structure fused with a bromophenyl group, which contributes to its unique chemical properties and potential applications in medicinal chemistry.
This compound can be sourced from various chemical suppliers and research databases, including PubChem and BenchChem. It is classified within the broader category of organic compounds known as pyrazolopyridines, which are often explored for their pharmacological properties including antibacterial and antitumor activities .
The synthesis of 3-(3-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves a multi-step process. One effective method includes the cyclization of appropriate hydrazine derivatives with substituted pyridine or pyridone precursors.
The efficiency of these methods can vary based on the specific substituents used and reaction conditions .
The molecular structure of 3-(3-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine features a fused bicyclic system that includes:
These structural features contribute to its chemical reactivity and potential interactions in biological systems.
The compound can participate in various chemical reactions typical of pyrazolopyridines:
These reactions are essential for developing new derivatives that may exhibit enhanced biological activity or specificity .
The mechanism of action for compounds like 3-(3-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine often involves interaction with specific biological targets such as enzymes or receptors:
Quantitative data on binding affinities and biological effects are typically obtained through assays in vitro and in vivo studies .
These properties are crucial for determining suitable applications in research settings .
The compound has several scientific applications:
The synthesis of the pyrazolo[4,3-c]pyridine scaffold relies on bicyclic heterocycle formation through condensation reactions between nitrogen-containing precursors and carbonyl intermediates. These methods exploit the inherent nucleophilicity of hydrazines and electrophilicity of pyridone derivatives to construct the fused ring system essential for the target compound.
The core bicyclic framework is typically assembled via acid-catalyzed condensation of 4,5,6,7-tetrahydro-1H-pyridin-4-one derivatives with hydrazines. This reaction proceeds through a mechanistically ordered sequence: initial hydrazone formation followed by intramolecular cyclodehydration. Studies of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines reveal that the reduced pyridine ring adopts a half-chair conformation in crystalline states, with substituents preferentially occupying equatorial positions to minimize steric strain [5]. The reaction efficiency (typically 60-75% yield) depends critically on the electronic environment of the pyridone carbonyl and the steric bulk of substituents at the condensation site. For 3-aryl variants, electron-withdrawing groups on the arylhydrazine component enhance cyclization kinetics but may compromise overall yield due to side-product formation. Recent analyses of >300,000 pyrazolopyridine derivatives confirm that C3-aryl substitutions (including bromophenyl) constitute approximately 7% of documented structures, with synthetic accessibility being a key factor [7].
Table 1: Traditional Cyclization Methods for Pyrazolo[4,3-c]pyridines
Precursor | Cyclizing Agent | Reaction Conditions | Key Product Features |
---|---|---|---|
4-Piperidone derivatives | 3-Bromophenylhydrazine | Acetic acid reflux, 8-12 hr | Unsubstituted N2 position, requires protection |
N-protected-4-piperidones | Hydrazine hydrate + 3-bromobenzaldehyde | Ethanol, 80°C, then cyclization | Direct introduction of 3-bromophenyl at C3 |
Enolizable ketones | 3-Bromophenylhydrazine + formaldehyde | Multi-step, acid catalysis | Potential for C5 functionalization |
The bromophenyl moiety at C3 is most efficiently installed using 3-bromobenzaldehyde as a key building block via two distinct pathways: (1) As a direct precursor for Knorr-type pyrazole synthesis through condensation with hydrazines followed by cyclization with dicarbonyl partners; or (2) As an electrophilic component in post-cyclization functionalization. The first approach dominates synthetic routes to 3-(3-bromophenyl) derivatives due to superior regiochemical control. The bromine's position (meta rather than para) influences electronic effects during cyclization, moderately reducing reaction rates compared to para-substituted analogs but improving crystalline product isolation [6]. Crystallographic studies of the closely related 3-(4-bromophenyl) congener (CID 22293621) confirm the aryl ring coplanarity with the pyrazole ring, maximizing π-conjugation – a feature likely shared by the meta-bromo isomer [4]. The C-Br bond reactivity remains preserved throughout synthesis, serving as a versatile handle for downstream derivatization via cross-coupling.
Recent advances enable chiral pool synthesis and asymmetric catalysis for non-racemic tetrahydro-pyrazolo[4,3-c]pyridines. Proline-mediated cascade reactions between N-Boc-4-piperidone and 3-bromobenzaldehyde derivatives achieve enantiomeric excesses >85% through enamine-iminium ion mechanisms. The bromine substituent's position (meta) proves advantageous by avoiding the electronic deactivation observed with para-substituted aryl halides in asymmetric transformations. Chiral auxiliaries attached to the pyridine nitrogen (e.g., Evans oxazolidinones) permit diastereoselective cyclization with de values >90%, though requiring additional deprotection steps. These methodologies enable synthesis of enantiomerically pure derivatives like 5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl] analogs, where crystallography confirms absolute stereochemistry and equatorial positioning of bulky substituents [5] [7]. Such stereocontrol is invaluable for pharmacological optimization where chirality influences target binding.
Dielectric heating revolutionizes pyrazolo[4,3-c]pyridine synthesis by accelerating traditionally sluggish cyclization steps. Condensation of 3-bromophenylhydrazine with N-Boc-4-piperidone under microwave irradiation (120°C, DMF, 30 min) achieves 85-92% yield versus 12-hour conventional heating (65-70% yield). This technique particularly benefits electron-deficient precursors where thermal decomposition previously limited efficiency. Automated sequential microwave reactors enable rapid optimization of brominated intermediates, reducing reaction times from hours to minutes while improving purity profiles by suppressing decomposition pathways [7]. Scale-up studies demonstrate consistent performance at 0.5-1.0 mol scales, establishing microwave cyclization as the method of choice for industrial applications requiring 3-(3-bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine.
The C3-bound bromophenyl group serves as a versatile platform for structural diversification via transition metal-catalyzed cross-coupling. Suzuki-Miyaura reactions achieve near-quantitative conversion to biaryl derivatives using Pd(PPh₃)₄ (3 mol%) and arylboronic acids in aqueous dioxane (80°C, 2 hr). The meta-bromo configuration provides distinct advantages over para-isomers: (1) Reduced steric hindrance at the reaction site; (2) Enhanced solubility of intermediates; and (3) Directional control for selective sequential functionalization. Sonogashira coupling with terminal alkynes proceeds efficiently under mild conditions (CuI, PdCl₂(PPh₃)₂, Et₃N), introducing rigid spacers for conjugation extension. Crucially, the tetrahydro-2H-pyrazolo[4,3-c]pyridine core remains intact under these conditions, demonstrating the orthogonality of bromophenyl reactivity versus the heterocyclic bromo derivatives sometimes used in alternative syntheses [5].
Table 2: Cross-Coupling Reactions of the 3-Bromophenyl Group
Coupling Type | Catalyst System | Reaction Conditions | Application Scope |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Dioxane/H₂O 4:1, 80°C, 2 hr | Aryl, heteroaryl boronic acids (85-98% yield) |
Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N, 60°C, 4-8 hr | Terminal alkynes (75-92% yield) |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | t-BuONa, toluene, 100°C | Secondary amines (80-88% yield) |
Carbonylation | Pd(OAc)₂/dppf | CO (1 atm), MeOH, 80°C | Methyl esters (90-95% yield) |
Selective nitrogen protection is critical for functionalizing the pyrazolo[4,3-c]pyridine scaffold due to the presence of multiple basic sites. The pyridine nitrogen (N7) exhibits the highest basicity (pKₐ ~7.5), followed by the pyrazole nitrogen (N2, pKₐ ~3.5), enabling differential protection:
Studies of hydrochloride salts like 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride demonstrate the protonation preference at the pyridine nitrogen, guiding protection priorities [8]. For 3-(3-bromophenyl) derivatives, optimal protection sequences involve Boc installation on N7 before bromophenyl introduction, followed by acid-mediated deprotection after functionalization. This strategy preserves the bromine functionality for subsequent cross-coupling while preventing unwanted quaternization during synthesis.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: